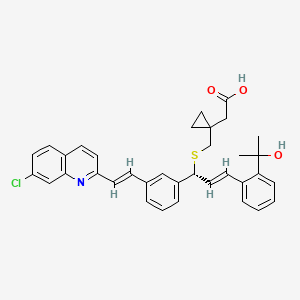
1-octadecanoyl-2-(11Z-docosenoyl)-glycero-3-phosphoserine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-octadecanoyl-2-(11Z-docosenoyl)-glycero-3-phosphoserine is a complex glycerophospholipid. This compound is part of the glycerophosphoserine class, which plays a crucial role in cellular membranes and signaling pathways. Its structure consists of a glycerol backbone esterified with octadecanoyl and docosenoyl fatty acids, and a phosphoserine headgroup.
Méthodes De Préparation
The synthesis of 1-octadecanoyl-2-(11Z-docosenoyl)-glycero-3-phosphoserine typically involves the esterification of glycerol with the respective fatty acids followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the ester bonds. Industrial production methods may involve enzymatic processes to achieve higher specificity and yield.
Analyse Des Réactions Chimiques
1-octadecanoyl-2-(11Z-docosenoyl)-glycero-3-phosphoserine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can modify the double bonds in the fatty acid chains.
Substitution: The phosphoserine headgroup can participate in substitution reactions, altering its functional properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-octadecanoyl-2-(11Z-docosenoyl)-glycero-3-phosphoserine has diverse applications in scientific research:
Chemistry: It is used to study lipid interactions and membrane dynamics.
Biology: This compound is crucial in understanding cell signaling and membrane structure.
Medicine: It has potential therapeutic applications in treating diseases related to membrane dysfunction.
Industry: It is used in the formulation of liposomal drug delivery systems and other biotechnological applications.
Mécanisme D'action
The mechanism of action of 1-octadecanoyl-2-(11Z-docosenoyl)-glycero-3-phosphoserine involves its integration into cellular membranes, where it influences membrane fluidity and signaling pathways. The phosphoserine headgroup interacts with various proteins and enzymes, modulating their activity and thus affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds include other glycerophospholipids such as:
- 1-octadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoserine
- 1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine
- 1-octadecanoyl-2-nonadecanoyl-glycero-3-phosphoserine
Compared to these compounds, 1-octadecanoyl-2-(11Z-docosenoyl)-glycero-3-phosphoserine has unique fatty acid chains that confer distinct biophysical properties, making it particularly useful in specific research and industrial applications.
Propriétés
Formule moléculaire |
C46H88NO10P |
|---|---|
Poids moléculaire |
846.2 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[[(2R)-2-[(Z)-docos-11-enoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C46H88NO10P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-45(49)57-42(40-55-58(52,53)56-41-43(47)46(50)51)39-54-44(48)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h20-21,42-43H,3-19,22-41,47H2,1-2H3,(H,50,51)(H,52,53)/b21-20-/t42-,43+/m1/s1 |
Clé InChI |
CINDYKHVKZDXKS-WYAZBJGBSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCC/C=C\CCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCC=CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(2R,3S,4S,5R,6R)-5-(carboxymethoxy)-3,4,6-trihydroxyoxan-2-yl]methoxy]acetic acid](/img/structure/B13848148.png)
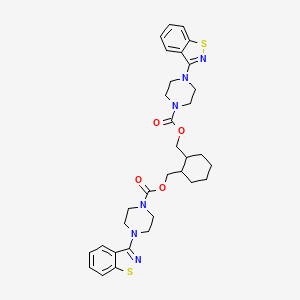

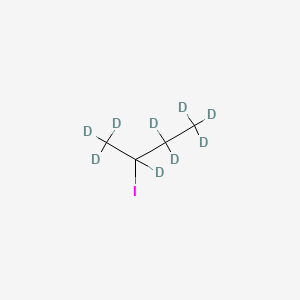
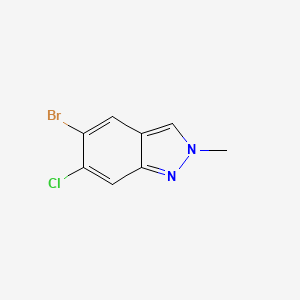


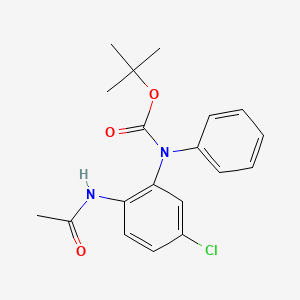
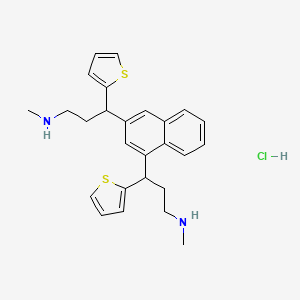

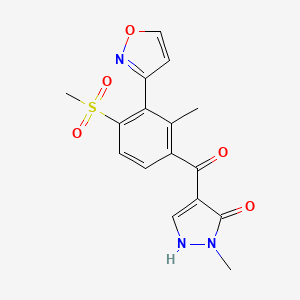
![(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)

